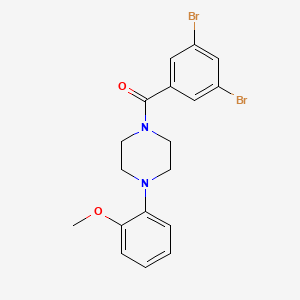![molecular formula C16H13BrN10O3 B15008340 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15008340.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves multiple steps, starting with the formation of the oxadiazole and triazole rings. The process typically includes:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.
Formation of the triazole ring: This involves the cyclization of an azide with an alkyne in the presence of a copper catalyst.
Coupling reactions: The oxadiazole and triazole intermediates are then coupled with a bromo-methyl-pyrazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups and heterocyclic rings.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Application in the synthesis of complex organic molecules and as a building block for more elaborate chemical structures.
作用機序
The mechanism of action of N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
Uniqueness
N’-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which provide a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H13BrN10O3 |
|---|---|
分子量 |
473.24 g/mol |
IUPAC名 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-bromo-1-methylpyrazole-3-carbonyl)-5-phenyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13BrN10O3/c1-26-7-9(17)10(22-26)15(28)20-21-16(29)11-12(8-5-3-2-4-6-8)27(25-19-11)14-13(18)23-30-24-14/h2-7H,1H3,(H2,18,23)(H,20,28)(H,21,29) |
InChIキー |
QBYCZQDZVSZSEH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


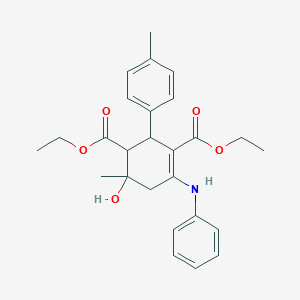
![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![4-[(Z)-(Hydroxyimino)[4-(4-nitrophenyl)piperazin-1-YL]methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15008270.png)
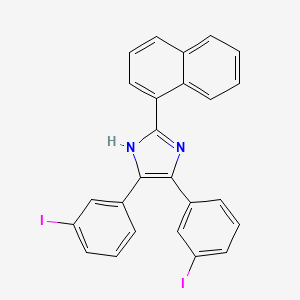
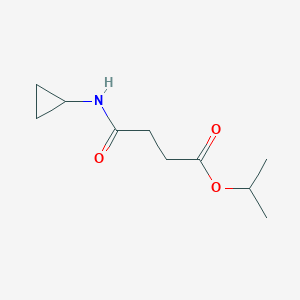
![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)
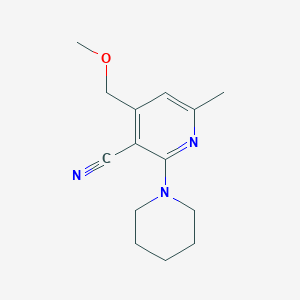
![2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B15008328.png)
![N-[3-({4-[chloro(difluoro)methoxy]phenyl}amino)-2,2-dinitropropyl]benzamide](/img/structure/B15008335.png)
![2-[3-(Aminomethyl)-5,7-dimethyladamantan-1-YL]ethan-1-amine](/img/structure/B15008336.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-3-nitro-](/img/structure/B15008350.png)
